molecular formula C23H22N4O3 B2751169 N-(4-(6-甲氧基咪唑并[1,2-b]嘧啶-2-基)苯基)-3-(4-甲氧基苯基)丙酰胺 CAS No. 953216-40-5

N-(4-(6-甲氧基咪唑并[1,2-b]嘧啶-2-基)苯基)-3-(4-甲氧基苯基)丙酰胺

货号 B2751169
CAS 编号: 953216-40-5
分子量: 402.454
InChI 键: FLWJFHMUOHEATL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide” is a chemical compound. It has been mentioned in the context of medicinal chemistry research .


Synthesis Analysis

A series of N-substituted-(p-methoxy)pyridazin-3(2H)-derivatives have been developed by synthesis, biological evaluation, and molecular docking studies . Compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized .


Chemical Reactions Analysis

The compound is part of a series that was synthesized and evaluated in the context of acetylcholinesterase inhibitor compounds . The IC50, Ki, and inhibition types of the synthesized derivatives were determined .

科学研究应用

抗病毒药物发现

Erik De Clercq (2009) 的一篇评论文章讨论了抗病毒药物的发现,包括各种化合物,但没有具体提及感兴趣的化合物。重点是治疗病毒感染的策略,强调了新化合物在抗病毒研究中的重要性 (De Clercq, 2009)

乳腺癌化疗

Almeida 等人 (2018) 的一项研究探索了硒化咪唑并[1,2-a]吡啶在乳腺癌化疗中的潜力。虽然结构不同,但研究表明咪唑并[1,2-a]吡啶衍生物在癌症治疗中的治疗潜力,提出了可以研究感兴趣的化合物所在领域的建议 (Almeida et al., 2018)

药物递送系统

Jin 等人 (2015) 的一项研究详细介绍了疏水性抗肿瘤吡啶并酮衍生物的注射剂配方,展示了此类化合物的递送系统的开发。这项研究强调了制剂策略在增强疏水性化合物治疗功效中的重要性,这可能与所讨论化合物的制剂有关 (Jin et al., 2015)

抗增殖剂

Bazin 等人 (2016) 对 (咪唑并[1,2-a]吡嗪-6-基)脲的研究调查了它们作为针对非小细胞肺癌细胞系中 p53 的抗增殖剂的作用。该研究例证了咪唑并[1,2-a]衍生物在靶向癌症治疗中的潜力 (Bazin et al., 2016)

未来方向

The compound is part of a series that was evaluated as potential acetylcholinesterase inhibitors . This suggests that it could be a candidate for further optimization and development in the context of medicinal chemistry research .

属性

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-19-10-3-16(4-11-19)5-13-22(28)24-18-8-6-17(7-9-18)20-15-27-21(25-20)12-14-23(26-27)30-2/h3-4,6-12,14-15H,5,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWJFHMUOHEATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。